molecular formula C14H13N3OS2 B2684493 (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 339022-83-2

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B2684493
CAS No.: 339022-83-2
M. Wt: 303.4
InChI Key: GIICOXHORPXTLI-DHDCSXOGSA-N
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Description

Historical Development and Evolution of Imidazo[2,1-b]Thiazole Research

The imidazo[2,1-b]thiazole scaffold was first synthesized in the mid-20th century through cyclocondensation reactions involving thiazole and imidazole precursors. Early methodologies, such as the condensation of ethyl bromopyruvate with thiourea to form ethyl-2-aminothiazole-4-carboxylate, laid the groundwork for scaffold diversification. A significant advancement emerged in 2017 with Yadav and Sharma’s single-step synthesis of imidazo[2,1-b]thiazoles using 4,5-diphenylimidazole-2-thione and ketones in the presence of iodine or bromine, achieving yields up to 65%.

The 2020s marked a shift toward functionalized derivatives, exemplified by imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates synthesized via EDCI/HOBt-mediated coupling. Concurrently, hybrid molecules incorporating triazole moieties demonstrated potent antimycobacterial activity, with IC50 values as low as 2.03 μM against Mycobacterium tuberculosis. These developments underscore the scaffold’s adaptability in addressing diverse therapeutic targets.

Structural Classification and Nomenclature

The imidazo[2,1-b]thiazole core consists of a five-membered imidazole ring fused to a six-membered thiazole system, with positional numbering critical for derivative classification (Figure 1). Substituents are typically introduced at the 5-, 6-, or 7-positions, influencing electronic and steric properties. For example:

Position Common Substituents Biological Impact
5 Methylideneamine, carbonyl Enhances hydrogen bonding
6 Aryl sulfanyl (e.g., 4-methylphenyl) Improves lipophilicity and target affinity
7 Methoxy, halogens Modulates metabolic stability

The IUPAC name “imidazo[2,1-b]thiazole” reflects the fusion between the imidazole (positions 2 and 1) and thiazole (positions 1 and 3) rings. Derivatives like the title compound adopt Z-configuration descriptors to specify stereochemistry at the methylideneamine group.

Significance in Medicinal Chemistry Research

Imidazo[2,1-b]thiazoles exhibit remarkable therapeutic versatility (Table 1):

Table 1: Biological Activities of Key Derivatives

Derivative Activity Key Findings Source
IT10 (4-nitrophenyl triazole) Antitubercular IC50: 2.32 μM (Mtb H37Ra)
9ab (piperazine conjugate) Anticancer Active against multiple cancer cell lines
IIa (p-methylphenyl) Antimicrobial Inhibited bacterial growth at 50 μg/mL

These activities arise from the scaffold’s ability to engage biomolecular targets, such as pantothenate synthetase in Mtb and kinases in cancer pathways. The sulfanyl group at position 6, as seen in the title compound, enhances membrane permeability and target binding through hydrophobic interactions.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize hybrid derivatives combining imidazo[2,1-b]thiazoles with piperazine, triazoles, or sulfonamides to amplify efficacy. Despite progress, critical gaps persist:

  • Mechanistic Elucidation : Limited data exist on precise molecular targets for non-antimicrobial applications.
  • Structural Diversity : Most derivatives focus on aryl sulfanyl or piperazine modifications; unexplored substituents (e.g., heteroaryl groups) may offer new opportunities.
  • In Vivo Validation : Promising in vitro results, such as IC50 values below 5 μM, require corroboration in animal models.

Properties

IUPAC Name

(Z)-N-methoxy-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-10-3-5-11(6-4-10)20-13-12(9-15-18-2)17-7-8-19-14(17)16-13/h3-9H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICOXHORPXTLI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is preferred due to its convenience, short reaction time, and high yields . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is C14H13N3OS2, with a molecular weight of approximately 303.4 g/mol. The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of the methoxy group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms. For instance, a novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrated potent anticancer activity by inhibiting carbonic anhydrases IX and XII, which are associated with tumor growth and metastasis .

The structure-activity relationship (SAR) studies indicate that modifications in the imidazo[2,1-b][1,3]thiazole scaffold can significantly enhance anticancer efficacy. For example, compounds with specific substitutions showed improved inhibition rates against cancer cell lines compared to their unmodified counterparts .

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their antimicrobial properties. The presence of sulfur-containing groups in the structure is believed to contribute to their ability to disrupt microbial cell membranes and inhibit growth. This makes them potential candidates for developing new antimicrobial agents .

Targeting Enzymatic Pathways

The compound's ability to act as an inhibitor of carbonic anhydrases suggests its utility in treating conditions where these enzymes play a crucial role. Carbonic anhydrases are involved in various physiological processes including respiration and acid-base balance. Inhibitors of these enzymes are being explored for therapeutic applications in conditions such as glaucoma and epilepsy .

Leukemia Treatment

Research has indicated that derivatives similar to this compound may have applications in treating leukemia. Specifically, compounds designed from imidazo[2,1-b][1,3]thiazole frameworks have shown promise against acute myelogenous leukemia due to their ability to induce apoptosis in malignant cells .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityImidazo[2,1-b][1,3]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines.
Study 2Antimicrobial PropertiesCompounds demonstrated effective inhibition of microbial growth through membrane disruption mechanisms.
Study 3Enzyme InhibitionIdentified as potent inhibitors of carbonic anhydrases IX and XII with potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

A. Substituent Variations on the Imidazo[2,1-b]Thiazole Core

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences Biological Activity Reference
Target Compound 6-(4-methylphenylsulfanyl), 5-(methoxyimine) C₁₃H₁₁N₃OS₂ 289.38 Reference compound Antifungal, anticancer (inferred)
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde O-methyloxime 6-(4-chlorobenzylsulfanyl) C₁₃H₁₀ClN₃OS₂ 323.82 Chlorine enhances lipophilicity and electron-withdrawing effects Improved antifungal activity (vs. methylphenyl)
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b]thiazol-5-yl)-1,3-thiazol-2-amine 6-methyl, thiazol-2-amine substituent C₁₆H₁₄N₄OS₂ 342.44 Additional thiazole ring; methoxyphenyl group Anticancer (e.g., kinase inhibition)
(Z)-5-(4-Nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one 4-nitrobenzylidene, thiazolone core C₁₆H₁₂N₄O₃S 340.36 Nitro group enhances electron deficiency Antibacterial, anti-inflammatory

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The 4-methylphenylsulfanyl group in the target compound is electron-donating, enhancing lipophilicity and membrane permeability.
  • Stereochemical Impact : The Z-configuration in oxime derivatives (e.g., target compound) often confers higher stability and bioactivity compared to E-isomers, as seen in analogs like (E)-6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde O-methyloxime .
Pharmacological Profiles
  • Antifungal Activity : The target compound’s 4-methylphenylsulfanyl group shows moderate antifungal activity, while chlorobenzyl analogs (e.g., CAS 339023-13-1) exhibit enhanced efficacy due to increased lipophilicity and target affinity .
  • Anticancer Potential: Thiazol-2-amine derivatives (e.g., CAS 315703-81-2) demonstrate kinase inhibition via hydrogen bonding with the thiazole nitrogen, a feature absent in the target compound .

Biological Activity

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name: this compound. Its molecular formula is C14H13N3OSC_{14}H_{13}N_3OS, and it features a thiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃OS
Molecular Weight273.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

1. Antimicrobial Activity

Research has indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazo-thiazole showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

2. Anti-Tyrosinase Activity

One of the notable biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies demonstrated that this compound can inhibit tyrosinase activity significantly more effectively than traditional inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Data

CompoundIC₅₀ (µM)Comparison to Kojic Acid
(Z)-methoxy...0.47>100 times more potent
Kojic Acid50Reference

3. Cytotoxicity Studies

Cytotoxicity assessments using murine B16F10 melanoma cells revealed that (Z)-methoxy... did not exhibit significant cytotoxic effects at concentrations up to 25 µM. This suggests a favorable safety profile for potential therapeutic applications .

4. Docking Studies

Molecular docking simulations have been employed to elucidate the binding affinity of (Z)-methoxy... with the active site of tyrosinase. The results indicated strong binding interactions, suggesting that this compound could serve as a lead for developing new tyrosinase inhibitors .

Case Studies and Research Findings

A recent study focused on synthesizing various derivatives of imidazo-thiazole compounds and evaluating their biological activities. Among these, (Z)-methoxy... was highlighted for its superior anti-melanogenic properties compared to other derivatives . The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the thiazole ring enhances biological activity.

Q & A

Q. Table 1: Synthetic Methods Comparison

StepReagents/ConditionsYield (%)Key Reference
Thiazole cyclizationThiourea + α-bromoester, H₂SO₄, reflux65–70
Sulfanyl substitution4-methylthiophenol, K₂CO₃, DMF, 80°C85
Methoxyimine additionMethoxyamine·HCl, NaHCO₃, ethanol78

Basic: How is the Z-configuration of the methoxyimine group confirmed experimentally?

Methodological Answer:
The stereochemistry is verified using:

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., methoxy vs. imine orientation) .
  • NMR spectroscopy :
    • NOESY : Correlates proximity of methoxy protons to the imidazothiazole core, confirming Z-configuration .
    • ¹³C NMR : Chemical shifts of the imine carbon (δ 150–160 ppm) and methoxy group (δ 55–60 ppm) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
¹H NMR (DMSO-d₆)δ 3.85 (s, 3H, OCH₃)
¹³C NMRδ 158.2 (C=N), 56.1 (OCH₃)
X-rayDihedral angle: 8° (Z-configuration)

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:
Initial studies focus on in vitro assays :

  • Anticancer activity : IC₅₀ values ≤10 μM against HeLa and MCF-7 cell lines via mitochondrial apoptosis pathways .
  • Antimicrobial testing : MIC of 8 µg/mL against Staphylococcus aureus (attributed to thiazole-sulfanyl interactions) .

Q. Table 4: Optimization Strategies

ParameterOptimal ConditionYield ImprovementReference
Solvent (sulfanyl step)DMF+15%
Catalyst (cyclization)KI (0.1 eq)+20%

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Methylphenyl sulfanyl group : Enhances lipophilicity, improving membrane permeability (logP increase from 2.1 to 3.4) .
  • Methoxyimine substitution : Z-configuration increases DNA intercalation potency vs. E-isomer (ΔIC₅₀ = 4.2 μM) .
  • Imidazothiazole core : Essential for kinase inhibition (e.g., CDK2 binding via H-bonding with Thr14) .

Q. Table 5: SAR Key Findings

ModificationEffect on ActivityReference
Sulfanyl → methoxyReduced antimicrobial activity (MIC >64 µg/mL)
Z → E isomerization50% decrease in anticancer potency

Advanced: What molecular pathways are implicated in its anticancer activity?

Methodological Answer:
Mechanistic studies using transcriptomics and docking identify:

  • Apoptosis induction : Upregulation of Bax/Bcl-2 ratio (3.5-fold) and caspase-3 activation .
  • Kinase inhibition : Binding to CDK2 ATP pocket (docking score: −9.8 kcal/mol) disrupts cell cycle progression .
  • ROS generation : 2.1-fold increase in intracellular ROS, triggering oxidative stress .

Key Data : Flow cytometry shows 45% of cells in G1 arrest at 10 μM concentration .

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